molecular formula C5H8ClN3O2S B2592605 3-Propan-2-yltriazole-4-sulfonyl chloride CAS No. 1496511-56-8

3-Propan-2-yltriazole-4-sulfonyl chloride

Cat. No.: B2592605
CAS No.: 1496511-56-8
M. Wt: 209.65
InChI Key: FILUCMHOSWEVIB-UHFFFAOYSA-N
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Description

3-Propan-2-yltriazole-4-sulfonyl chloride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-yltriazole-4-sulfonyl chloride typically involves the reaction of 3-Propan-2-yltriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{3-Propan-2-yltriazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-yltriazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The triazole moiety can undergo cycloaddition reactions with various dipolarophiles, forming complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Cycloaddition Reagents: Azides, alkynes

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Heterocyclic Compounds: Formed by cycloaddition reactions

Scientific Research Applications

3-Propan-2-yltriazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in biological pathways.

Medicine

    Drug Development: Investigated as a potential pharmacophore in the design of new therapeutic agents.

    Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

    Agrochemicals: Investigated for its potential use in the formulation of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A structurally similar compound with a wide range of applications in pharmaceuticals and agrochemicals.

    1,2,3-Triazole: Another triazole isomer with significant biological and chemical properties.

    Sulfonyl Chlorides: A class of compounds with similar reactivity due to the presence of the sulfonyl chloride group.

Uniqueness

3-Propan-2-yltriazole-4-sulfonyl chloride is unique due to the combination of the triazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-propan-2-yltriazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O2S/c1-4(2)9-5(3-7-8-9)12(6,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILUCMHOSWEVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CN=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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